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molecular formula C8H8FNO B1213217 4-Fluoroacetanilide CAS No. 351-83-7

4-Fluoroacetanilide

Cat. No. B1213217
M. Wt: 153.15 g/mol
InChI Key: JHEFOJNPLXSWNZ-UHFFFAOYSA-N
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Patent
US04766243

Procedure details

A solution of 67.5 parts of acetanilide in 22,200 parts of chloroform was cooled to 0° C. and maintained at that temperature for 2.5 hours while fluoroxytrifluoromethane was bubbled into the solution at a rate of 46 parts per hour. Analysis of the reaction product by gas chromatographic technique indicated a 91 percent conversion with a yield of 37% 2-fluoroacetanilide, 16% 4-fluoroacetanilide, 10% 2,4-difluoroacetanilide, 3% 2,6-difluoroacetanilide and about 25% higher molecular weight material.
[Compound]
Name
67.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[F:11]OC(F)(F)F.CC(NC1C=CC(F)=CC=1)=O.CC(NC1C=CC(F)=CC=1F)=O.CC(NC1C(F)=CC=CC=1F)=O>C(Cl)(Cl)Cl>[F:11][CH2:2][C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3]

Inputs

Step One
Name
67.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FOC(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=C(C=C(C=C1)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=C(C=CC=C1F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled into the solution at a rate of 46 parts per hour

Outcomes

Product
Name
Type
product
Smiles
FCC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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